molecular formula C15H24N2O2S B2608287 N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 946291-53-8

N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2608287
M. Wt: 296.43
InChI Key: ZDJKSETUSISKNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide” were not found, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of these derivatives involves the “tail approach”, which is based on appending “tails” with different chemical natures to the aromatic or heterocyclic ring owning the zinc-binding sulfonamide group

Scientific Research Applications

Photolability and Decomposition

Research into the photolability of sulfamethoxazole, a compound structurally similar to "N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide", has revealed that it decomposes under acidic conditions, producing various photoproducts through photoisomerization. These findings highlight the importance of understanding the photostability of sulfonamides in pharmaceutical contexts (Wei Zhou & D. Moore, 1994).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underscore the potential for developing new therapeutic agents based on the structural modification of sulfonamides (Ş. Küçükgüzel et al., 2013).

Antimetastatic Activity

Ureido-substituted benzenesulfonamides have demonstrated significant inhibition of carbonic anhydrase IX, a tumor-associated enzyme, offering a novel approach to antimetastatic drug development. This research suggests a potential pathway for the treatment of metastatic cancer, highlighting the therapeutic versatility of sulfonamide derivatives (F. Pacchiano et al., 2011).

Conformational Analysis

A rotational spectroscopy study on benzenesulfonamides and their derivatives provided insights into their molecular conformations, which are crucial for understanding their biological activity and interactions with biomolecules. This research aids in the rational design of sulfonamide-based drugs by elucidating the structural requirements for activity (Annalisa Vigorito et al., 2022).

properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-13(2)17-10-8-14(9-11-17)12-16-20(18,19)15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJKSETUSISKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

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